molecular formula C12H10F2N2 B8444567 4-(3,5-Difluoro-phenyl)-2,6-dimethyl-pyrimidine

4-(3,5-Difluoro-phenyl)-2,6-dimethyl-pyrimidine

Cat. No.: B8444567
M. Wt: 220.22 g/mol
InChI Key: KZTSHNBSOYGBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Difluoro-phenyl)-2,6-dimethyl-pyrimidine is a useful research compound. Its molecular formula is C12H10F2N2 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

IUPAC Name

4-(3,5-difluorophenyl)-2,6-dimethylpyrimidine

InChI

InChI=1S/C12H10F2N2/c1-7-3-12(16-8(2)15-7)9-4-10(13)6-11(14)5-9/h3-6H,1-2H3

InChI Key

KZTSHNBSOYGBEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 8.0 g, (43 mmol) of 4-Bromo-2,6-dimethyl-pyrimidine [CAS 354574-56-4], 8.1 g (51 mmol, 1.2 equiv.) of 3,5-Difluorophenylboronic acid, an 1.917 g (33.0 mmol, 3.3 equiv.) of KF in 80 ml of DME were added 20 ml of 2M sodium carbonate solution and the mixture was purged with Argon for 10 min. Then 2.24 g (8.6 mmol, 0.2 equiv.) of Triphenylphosphine and 0.96 g (4.3 mmol, 0.1 equiv.) of Palladium acetate were added and the mixture was stirred under Argon atmosphere for 18 h at 85° C. The reaction was allowed to cool to r.t., and worked up with ethyl acetate/water. The crude material was purified by flash chromatography on silicagel (heptane/ethyl acetate 1:1) to yield the title compound (1.96 g, 21%) as a red solid, MS (ISP): m/e=221.2 (M+H)+.
Quantity
43 mmol
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.917 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
2.24 g
Type
reactant
Reaction Step Three
Quantity
0.96 g
Type
catalyst
Reaction Step Three
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
21%

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